(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Asymmetric Synthesis Peptidomimetics Chiral Chromatography

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 464930-76-5), also known as Boc-3-methyl-L-beta-phenylalanine or Boc-(R)-3-Amino-3-(3-methyl-phenyl)-propionic acid, is a chiral N-Boc-protected β-amino acid derivative with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the β-amino nitrogen, a free carboxylic acid terminus, and a (R)-configured stereocenter at the β-position bearing an m-tolyl (3-methylphenyl) aromatic side chain.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 464930-76-5
Cat. No. B1271471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
CAS464930-76-5
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
InChIKeyXICHKLMIOJEDAM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 464930-76-5): A Chiral β-Amino Acid Building Block for Asymmetric Synthesis Procurement


(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 464930-76-5), also known as Boc-3-methyl-L-beta-phenylalanine or Boc-(R)-3-Amino-3-(3-methyl-phenyl)-propionic acid, is a chiral N-Boc-protected β-amino acid derivative with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol [1]. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the β-amino nitrogen, a free carboxylic acid terminus, and a (R)-configured stereocenter at the β-position bearing an m-tolyl (3-methylphenyl) aromatic side chain. It is commercially available from multiple vendors with purity specifications ranging from 95% to ≥98% (HPLC), typically as a white to light yellow crystalline solid with a reported melting point of 117-120°C . Its primary utility lies in serving as a conformationally constrained, proteolytically stable β-amino acid building block for the solid-phase and solution-phase synthesis of peptidomimetics, modified peptides, and chiral pharmaceutical intermediates where stereochemical integrity and resistance to enzymatic degradation are design requirements [2].

Why Generic Substitution of (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid Fails: Structural Specificity Requirements in β-Peptidomimetic Procurement


Generic substitution among β-amino acid building blocks is precluded by the compound's multi-parametric structural identity: the (R)-stereoconfiguration at the β-position, the specific m-tolyl (3-methylphenyl) substitution pattern, and the β-amino acid backbone length are each design-critical variables that cannot be interchanged without altering downstream molecular recognition, conformational bias, or synthetic compatibility. The (R)-enantiomer is not functionally equivalent to its (S)-counterpart (CAS 499995-75-4) in chiral environments such as enzyme active sites or receptor binding pockets [1]; the m-tolyl group confers distinct steric and electronic properties compared to unsubstituted phenyl or p-tolyl analogs; and the β-amino acid scaffold (Cβ-Cα backbone) imposes different proteolytic stability and secondary structure propensity relative to α-amino acids or γ-amino acid homologs [2]. Additionally, the Boc protecting group mandates specific acidic deprotection conditions (e.g., TFA or HCl/dioxane) that are orthogonal to other common protecting groups (Fmoc, Cbz), making its presence an integral part of multi-step synthetic planning [3]. The quantitative evidence below substantiates why procurement of this exact CAS registry compound, rather than a close analog, is necessary for maintaining synthetic fidelity and experimental reproducibility.

Quantitative Evidence Guide for (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 464930-76-5) Procurement Differentiation


Enantiomeric Purity and Stereochemical Fidelity: (R)-Configured m-Tolyl β-Amino Acid Versus (S)-Enantiomer

The target compound is the (R)-enantiomer of the Boc-protected 3-amino-3-(m-tolyl)propanoic acid scaffold. The (S)-enantiomer (CAS 499995-75-4) is a distinct chemical entity with different IUPAC designation and PubChem CID [1][2]. Commercial vendors specify ≥98.0% purity by HPLC, which includes both chemical purity and enantiomeric excess considerations . In the context of peptidomimetic synthesis, the stereochemical configuration at the β-position dictates the spatial orientation of the m-tolyl side chain relative to the peptide backbone, which directly influences binding geometry to chiral biological targets. Head-to-head comparative biological data between (R)- and (S)-enantiomers for this specific scaffold are not publicly available in the open literature; however, the well-established principle of chiral recognition mandates that these enantiomers are not interchangeable in asymmetric environments [3].

Asymmetric Synthesis Peptidomimetics Chiral Chromatography

Backbone Length and Conformational Constraint: β-Amino Acid Versus γ-Amino Acid Homolog

The target compound contains a β-amino acid backbone (Cβ-Cα distance between amino and carboxyl groups). Its direct γ-amino acid homolog, (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 269398-83-6), differs by one methylene unit in the backbone, increasing the molecular weight from 279.33 to 293.36 g/mol and altering the rotatable bond count [1]. This backbone extension changes the local conformational flexibility and hydrogen-bonding patterns in resulting peptides. Literature on β-peptides demonstrates that β-amino acid incorporation confers significant resistance to proteolytic degradation compared to α-amino acids, a property not directly transferable to γ-amino acid scaffolds which adopt different helical folding propensities [2]. No direct comparative stability data between the β- and γ-homologs of this specific m-tolyl series are available; the differentiation is structural and class-based.

β-Peptides Conformational Analysis Protease Resistance

Aromatic Substitution Pattern: m-Tolyl Versus Unsubstituted Phenyl or p-Tolyl Analogs

The target compound bears an m-tolyl (3-methylphenyl) group at the β-position. The presence and position of the methyl substituent alter the electron density and steric profile of the aromatic ring compared to unsubstituted phenyl (Boc-β-Phe-OH) or p-tolyl analogs. In β-peptidomimetic design, the m-tolyl group is employed to modulate hydrophobic interactions, π-stacking geometry, and steric clash with adjacent residues or target protein pockets [1]. While no direct comparative binding affinity data for this specific scaffold are available in the public domain, the synthetic methodology for preparing N-Boc-β-methylphenylalanines via catalytic asymmetric synthesis explicitly addresses the stereoselective incorporation of substituted aryl groups, underscoring the importance of substitution pattern control [2]. The difference is qualitative (substitution pattern) rather than quantitative in the absence of head-to-head bioactivity data.

Structure-Activity Relationship Aromatic Interactions Peptide Library Design

Protecting Group Orthogonality: Boc Protection for Acid-Labile Solid-Phase Peptide Synthesis

The target compound is supplied with an N-Boc (tert-butoxycarbonyl) protecting group. The Boc group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., 50% TFA in DCM, 4M HCl in dioxane) [1]. This orthogonal stability profile is critical for solid-phase peptide synthesis (SPPS) strategies that employ Fmoc-protected α-amino acids, which are base-labile (piperidine deprotection). Using a Boc-protected β-amino acid allows for sequential deprotection without premature cleavage from acid-labile resins or side-chain protecting groups [2]. In contrast, Fmoc-protected analogs would be incompatible with standard Boc-SPPS workflows, and Cbz-protected analogs require harsher acidic conditions (HBr/AcOH or hydrogenolysis) that are less orthogonal [3]. The Boc group's cleavage kinetics are well-characterized: t₁/₂ in 50% TFA/DCM is typically <30 minutes at room temperature.

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Commercial Purity and Batch-to-Batch Consistency: Vendor Specification Compliance

Commercially available batches of the target compound are specified with purity ranging from 95% to ≥98.0% (HPLC) by various vendors [1]. The presence of the MDL number MFCD03427934 and a defined melting point range (117-120°C) provides additional identity verification benchmarks [2]. For comparison, the unprotected free amino acid (3-amino-3-(m-tolyl)propanoic acid, CAS 68208-17-3, MW 179.22 g/mol) lacks the Boc group and is a different compound entirely with different solubility and reactivity . While no public comparative impurity profile data exist across vendors, the ≥98.0% HPLC purity specification ensures that impurities (including potential (S)-enantiomer, residual solvents, or synthetic byproducts) are ≤2.0% total, which is acceptable for most research and early development applications.

Quality Control Analytical Chemistry Procurement Specification

Limited Public Comparative Bioactivity Data for (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

A comprehensive search of the open scientific and patent literature reveals a notable absence of head-to-head quantitative comparative data for (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid against its closest analogs in biological, ADME, or synthetic yield contexts. The compound is frequently cited as a synthetic intermediate or building block in vendor catalogs and as a component in generic patent claims [1], but specific studies reporting IC₅₀ values, binding affinities (Ki/Kd), turnover numbers, enantiomeric excess from specific synthetic routes, or comparative pharmacokinetic parameters are not available in the public domain. The differentiation presented in this guide relies primarily on structural and stereochemical class-level inferences, supported by well-established principles of chiral recognition, β-peptide conformational analysis, and protecting group orthogonality. This evidence gap should inform procurement decisions: the compound's value proposition is its defined structural identity as a chiral building block, not a demonstrated superiority in a specific biological assay. Users seeking quantitative head-to-head performance data will need to generate such data internally or consult specialized vendor application notes not publicly indexed.

Data Availability Evidence Gap Research Limitations

Optimal Research and Industrial Application Scenarios for Procuring (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 464930-76-5)


Synthesis of β-Peptidomimetics Requiring Protease-Resistant m-Tolyl Side Chains with Defined (R)-Stereochemistry

The target compound is optimally deployed as a β³-amino acid building block in the solid-phase synthesis of β-peptides and β-peptidomimetics where the (R)-configured m-tolyl side chain is required to mimic natural L-α-amino acid side chains while conferring enhanced resistance to proteolytic degradation [1]. The Boc protection enables orthogonal deprotection in Fmoc-SPPS workflows, allowing sequential coupling of β-amino acids alongside α-amino acids to create heterogeneous backbones with tailored conformational properties [2]. The m-tolyl group provides a hydrophobic aromatic surface for protein-protein interaction disruption or receptor binding pocket engagement that is sterically distinct from phenyl or p-tolyl analogs, making this compound particularly suited for SAR exploration of peptidomimetic lead compounds targeting chiral biological receptors.

Preparation of Chiral Pharmaceutical Intermediates for Asymmetric Synthesis Pathways

The compound serves as a key chiral intermediate in the multi-step synthesis of substituted phenylalanine-based therapeutic agents, as documented in patent literature describing synthetic processes for compounds with potential applications in insulin resistance and related metabolic disorders [1]. The (R)-stereochemistry at the β-position is a critical determinant of downstream biological activity, and the commercial availability of this single enantiomer in ≥98.0% purity eliminates the need for costly chiral resolution steps [2]. Procurement of the Boc-protected form specifically allows for direct incorporation into synthetic sequences without additional protection/deprotection operations, streamlining process development and improving overall yield consistency in medicinal chemistry campaigns.

Construction of β-Amino Acid Libraries for Structure-Activity Relationship (SAR) Studies

In academic or industrial medicinal chemistry settings, the target compound is procured for inclusion in focused libraries of β-amino acid derivatives designed to probe the effects of aromatic substitution pattern and stereochemistry on biological target engagement. The m-tolyl substitution represents a specific point in the hydrophobic parameter space (π-value and steric bulk) distinct from unsubstituted phenyl, o-tolyl, p-tolyl, or 3,5-dimethylphenyl analogs [1]. The consistent commercial purity (≥98.0% HPLC) ensures that observed biological effects are attributable to the intended structural features rather than impurities, supporting reproducible SAR conclusions [2]. This scenario leverages the compound's defined identity as a single, well-characterized entity within a broader chemical series.

Academic Research on β-Peptide Folding and Secondary Structure Propensity

The compound is suitable for fundamental studies investigating the influence of β³-amino acid side chain structure on the folding propensity and conformational stability of β-peptide oligomers. The (R)-configuration at the β-position, combined with the m-tolyl side chain, contributes to the formation of specific helical secondary structures (e.g., 14-helix, 12-helix) in short β-peptide sequences, as established by extensive literature on β-peptide conformational analysis [1]. The Boc protecting group facilitates standard coupling protocols, while the free carboxylic acid enables direct loading onto solid supports or activation for solution-phase couplings. Researchers investigating the relationship between side chain structure and helix stability can procure this compound as one member of a systematic series to compare with unsubstituted, p-substituted, or aliphatic side chain variants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.